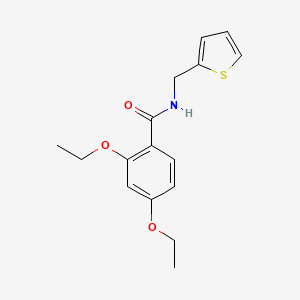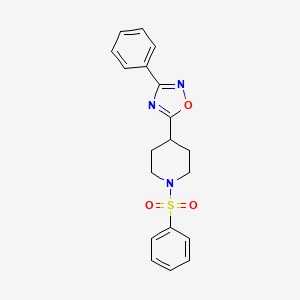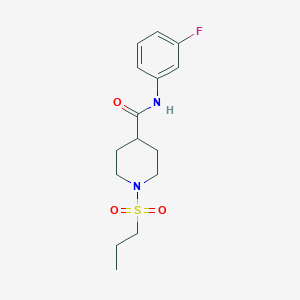
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as NFPS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. NFPS is a selective antagonist of the glutamate transporter EAAT3, which is involved in regulating the levels of the neurotransmitter glutamate in the brain.
Mécanisme D'action
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide acts as a selective antagonist of EAAT3, which is responsible for the reuptake of glutamate from the synaptic cleft into the presynaptic neuron. By inhibiting EAAT3, this compound increases the extracellular levels of glutamate, which can activate postsynaptic glutamate receptors and modulate neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular glutamate levels in the striatum and hippocampus, which are brain regions that are involved in reward and learning, respectively. This compound administration has also been shown to increase locomotor activity and enhance the rewarding effects of drugs of abuse, such as cocaine and amphetamine. These effects are thought to be mediated by the activation of the mesolimbic dopamine system, which is involved in reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is its selectivity for EAAT3, which allows for the specific modulation of glutamate neurotransmission. However, this compound has low aqueous solubility, which can limit its use in in vitro and in vivo experiments. Additionally, the effects of this compound on glutamate neurotransmission can be complex and depend on the brain region and neuronal subtype being studied.
Orientations Futures
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has the potential to be developed as a therapeutic agent for several neuropsychiatric disorders. Future research should focus on optimizing the pharmacokinetic properties of this compound, such as increasing its solubility and bioavailability. Additionally, the effects of this compound on other neurotransmitter systems and neuronal subtypes should be investigated to better understand its mechanism of action. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide can be synthesized by reacting 3-fluoroaniline with propylsulfonyl chloride in the presence of a base, followed by reaction with piperidine-4-carboxylic acid in the presence of a coupling agent. The resulting product is purified by recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. EAAT3 is primarily expressed in the striatum, hippocampus, and prefrontal cortex, which are brain regions that are involved in learning, memory, reward, and motivation. Dysregulation of glutamate neurotransmission has been implicated in the pathophysiology of several neuropsychiatric disorders, including addiction, depression, anxiety, and schizophrenia. Therefore, this compound has been investigated as a potential treatment for these disorders.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-10-22(20,21)18-8-6-12(7-9-18)15(19)17-14-5-3-4-13(16)11-14/h3-5,11-12H,2,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXHKAIZPNFYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)
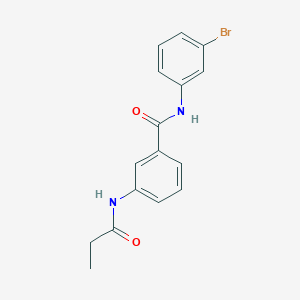
![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5368308.png)
![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)
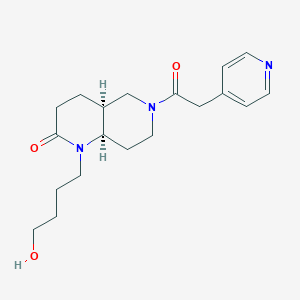
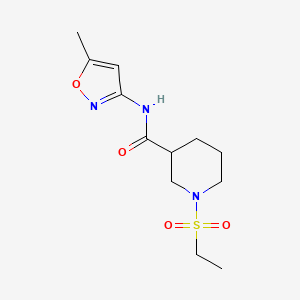
![1-(ethylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5368339.png)
![4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)
![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5368352.png)
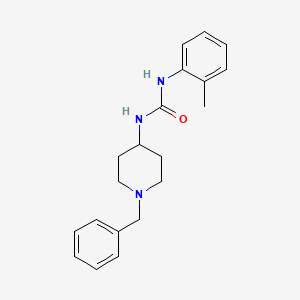
![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)
